Cas no 953215-41-3 (2-(4-ethoxyphenyl)-N-(2-methoxy-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)acetamide)

2-(4-ethoxyphenyl)-N-(2-methoxy-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)acetamide structure
953215-41-3 structure
Product Name:2-(4-ethoxyphenyl)-N-(2-methoxy-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)acetamide
CAS No:953215-41-3
MF:C24H24N4O4
MW:432.471765518188
CID:6265688
PubChem ID:16885900
Update Time:2025-07-13

2-(4-ethoxyphenyl)-N-(2-methoxy-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-ethoxyphenyl)-N-(2-methoxy-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)acetamide
    • 2-(4-ethoxyphenyl)-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide
    • F5014-0167
    • AKOS024489120
    • 2-(4-ethoxyphenyl)-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide
    • 2-(4-ethoxyphenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide
    • 953215-41-3
    • Inchi: 1S/C24H24N4O4/c1-4-32-18-8-5-16(6-9-18)13-23(29)26-19-14-17(7-10-21(19)30-2)20-15-28-22(25-20)11-12-24(27-28)31-3/h5-12,14-15H,4,13H2,1-3H3,(H,26,29)
    • InChI Key: WREQHEWNNGTQIP-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1NC(CC1C=CC(=CC=1)OCC)=O)C1=CN2C(C=CC(=N2)OC)=N1

Computed Properties

  • Exact Mass: 432.17975526g/mol
  • Monoisotopic Mass: 432.17975526g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 601
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 87Ų

2-(4-ethoxyphenyl)-N-(2-methoxy-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)acetamide Pricemore >>

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Additional information on 2-(4-ethoxyphenyl)-N-(2-methoxy-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)acetamide

Comprehensive Overview of 2-(4-ethoxyphenyl)-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide (CAS No. 953215-41-3)

The compound 2-(4-ethoxyphenyl)-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide (CAS No. 953215-41-3) is a sophisticated small molecule with significant potential in pharmaceutical research and development. Its intricate structure, featuring an imidazo[1,2-b]pyridazine core and multiple methoxy and ethoxyphenyl substituents, makes it a compelling candidate for targeting various biological pathways. Researchers are increasingly interested in this compound due to its potential applications in oncology, inflammation, and metabolic disorders, aligning with current trends in precision medicine and targeted therapy.

One of the key reasons 2-(4-ethoxyphenyl)-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide has garnered attention is its structural similarity to known kinase inhibitors. Kinases are a hot topic in drug discovery, particularly for cancer treatment, as they play a critical role in cell signaling and proliferation. The presence of the imidazo[1,2-b]pyridazine moiety, a common pharmacophore in kinase inhibitors, suggests this compound could modulate kinase activity, making it a valuable tool for studying diseases like breast cancer, lung cancer, and autoimmune conditions.

In addition to its potential therapeutic applications, CAS No. 953215-41-3 is also of interest to synthetic chemists. The compound's complex structure presents challenges in synthesis, particularly in achieving high yields and purity. Recent advancements in green chemistry and flow chemistry have opened new avenues for optimizing the production of such molecules, reducing waste, and improving scalability. These innovations are critical as the pharmaceutical industry shifts toward more sustainable practices.

Another area where 2-(4-ethoxyphenyl)-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide shows promise is in drug repurposing. With the rising cost of drug development, repurposing existing compounds for new indications has become a cost-effective strategy. Preliminary studies suggest this molecule may have off-target effects that could be harnessed for treating neurodegenerative diseases or rare genetic disorders, topics frequently searched by researchers and clinicians.

The compound's physicochemical properties, such as its logP and solubility, are also under scrutiny. These parameters are vital for determining its bioavailability and formulation potential. Given the growing demand for orally bioavailable drugs, understanding these aspects of CAS No. 953215-41-3 could pave the way for its development into a viable therapeutic agent. Computational modeling and AI-driven drug design are increasingly being used to predict these properties, reflecting the intersection of chemistry and technology in modern research.

Safety and toxicity profiles are another critical consideration for 2-(4-ethoxyphenyl)-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide. While early studies indicate a favorable safety margin, comprehensive in vitro and in vivo toxicology studies are necessary to confirm its suitability for clinical trials. This aligns with the broader industry focus on translational research, ensuring that promising lab findings can be safely and effectively translated into patient benefits.

In summary, 2-(4-ethoxyphenyl)-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide (CAS No. 953215-41-3) represents a multifaceted compound with broad potential in drug discovery and development. Its unique structure, combined with emerging technologies like AI and green chemistry, positions it as a molecule of significant interest for researchers tackling some of today's most pressing medical challenges. As the scientific community continues to explore its applications, this compound may soon emerge as a cornerstone in the next generation of therapeutics.

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